molecular formula C16H25BO2 B1341738 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1033753-01-3

2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1341738
CAS RN: 1033753-01-3
M. Wt: 260.2 g/mol
InChI Key: HBCAMNZOIJNSQD-UHFFFAOYSA-N
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Description

Ibuprofen, also known as 2-(4-Isobutylphenyl)propionic acid, is a nonsteroidal anti-inflammatory drug (NSAID) widely used as an analgesic and anti-inflammatory medication . It is slightly soluble in water and has poor flow and compaction characteristics due to its needle-like crystalline structure and viscoelastic properties .


Synthesis Analysis

The synthesis of ibuprofen involves a Friedel-Crafts acylation, reduction, chloride substitution, and Grignard reaction . The original method for making ibuprofen begins with 2-methylpropylbenzene, a compound with a four-carbon methylpropyl group attached to a benzene ring .


Molecular Structure Analysis

The molecular formula of ibuprofen is C13H18O2 . Theoretical investigations have been carried out to evaluate its structural patterns in comparison to experimental data .


Chemical Reactions Analysis

The chemical modulation of acyl hydrazones of ibuprofen through cyclization to the corresponding thiazolidine-4-ones led to increased antioxidant potential .


Physical And Chemical Properties Analysis

Ibuprofen is a colorless crystalline solid . It has poor flow and compaction characteristics due to its needle-like (acicular) crystalline structure and viscoelastic properties .

Scientific Research Applications

Synthesis of Aryl Azides

This compound is utilized in the synthesis of aryl azides, which are important intermediates in various chemical reactions including the Click chemistry that is widely used in bioconjugation, pharmaceuticals, and material science .

Arylation of Allylic Chlorides

It serves as a reagent in the arylation of allylic chlorides, a reaction that forms carbon-carbon bonds and is valuable in constructing complex organic molecules .

Synthesis of RNA Conjugates

The compound finds application in the synthesis of RNA conjugates, contributing to the field of molecular biology and genetics where modifications of RNA can have implications in gene expression studies and therapeutic interventions .

Alkoxycarbonylation Reactions

Alkoxycarbonylation reactions involve the introduction of ester groups into molecules, and this compound plays a role in such transformations which are significant in pharmaceutical synthesis .

Development of Antitumor Agents

It is used in the synthesis of mTOR and PI3K inhibitors which act as antitumor agents. These inhibitors are crucial in cancer research for developing new therapeutic strategies .

Electrooxidative Synthesis of Biaryls

The compound is involved in the electrooxidative synthesis of biaryls, a process important for creating compounds with two aromatic rings which have applications in materials science and pharmaceuticals .

ROS-Responsive Drug Delivery Systems

A structurally modified version of this compound is used to create reactive oxygen species (ROS)-responsive drug delivery systems for treating chronic inflammation, as demonstrated in a study involving periodontitis treatment in an SD rat model .

Study of Hydrolysis Susceptibility

Research on the hydrolysis susceptibility of phenylboronic pinacol esters, related to this compound, provides insights into reaction kinetics influenced by substituents and pH levels, which is vital for understanding chemical stability and reactivity .

Safety And Hazards

Ibuprofen is generally safe for use but can cause gastrointestinal ulceration, bleeding, and nephrotoxicity with long-term use . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation .

Future Directions

Research is being conducted to synthesize amphiphilic cationic derivatives of β-cyclodextrin that contain the residues of ibuprofen, which are attached through the linker of different lengths . These new compounds could potentially have improved therapeutic effects.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO2/c1-12(2)11-13-7-9-14(10-8-13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCAMNZOIJNSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590365
Record name 4,4,5,5-Tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1033753-01-3
Record name 4,4,5,5-Tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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